molecular formula C16H14FN3S B214755 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile

Katalognummer B214755
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: KZBPZFRZMCHSLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in drug discovery, medicinal chemistry, and other related areas. In

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is not yet fully understood. However, studies suggest that this compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile exhibits significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and viral growth, and modulate specific signaling pathways involved in various cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile in lab experiments is its potent activity against cancer cells, bacteria, and viruses. This compound also exhibits good solubility and stability, making it suitable for use in various assays and experiments. However, one of the limitations of using this compound is its relatively high cost and limited availability, which can hinder its widespread use in scientific research.

Zukünftige Richtungen

There are several future directions for research on 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile. These include:
1. Further studies to elucidate the mechanism of action of this compound and identify its specific targets in cancer cells, bacteria, and viruses.
2. Development of new derivatives of this compound with improved potency and selectivity against specific targets.
3. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
4. Investigation of the potential applications of this compound in other fields such as agriculture, environmental science, and materials science.
Conclusion
In conclusion, 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is a promising chemical compound with potential applications in various scientific research areas. Its unique properties make it suitable for use in drug discovery, medicinal chemistry, and other related fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesemethoden

The synthesis of 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile involves the reaction of 4-fluoroaniline, dimethylformamide, and 2-methyl-3-oxobutanenitrile in the presence of a catalyst under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and others to obtain a high yield and purity.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile has been extensively studied for its potential applications in drug discovery and medicinal chemistry. This compound has been found to possess unique properties that make it suitable for use as a lead compound in the development of new drugs. It has been shown to exhibit potent antitumor activity against various cancer cell lines and has also been found to be effective against certain bacterial and viral infections.

Eigenschaften

Produktname

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile

Molekularformel

C16H14FN3S

Molekulargewicht

299.4 g/mol

IUPAC-Name

4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H14FN3S/c1-20-7-6-14-13(9-20)15(12(8-18)16(21)19-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3,(H,19,21)

InChI-Schlüssel

KZBPZFRZMCHSLA-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Kanonische SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.